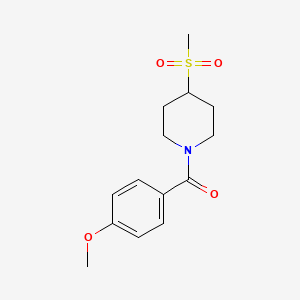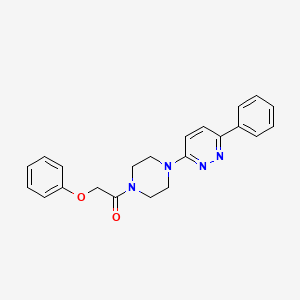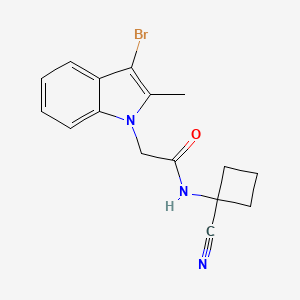![molecular formula C13H17NO2S B2634317 (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034416-28-7](/img/structure/B2634317.png)
(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including the thienopyridine compound , serve as crucial building blocks in drug design. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Researchers have explored various synthetic methods to access substituted piperidines, which play a significant role in the pharmaceutical industry. These compounds exhibit diverse biological activities, making them attractive targets for drug development.
Pharmacological Applications
a. Piperidines as Bioactive Moieties: The piperidine ring system is prevalent in many biologically active molecules. Researchers have synthesized and evaluated synthetic and natural piperidines for their pharmacological properties. These compounds participate in intra- and intermolecular reactions, leading to various derivatives:
b. Recent Advances: Recent research has focused on efficient synthetic methods for piperidine derivatives. Notably, multicomponent reactions, cyclizations, annulations, and aminations have been explored. Additionally, hydrogenation and cycloaddition reactions have enabled the construction of complex piperidine scaffolds .
Antimicrobial and Antiviral Properties
Researchers have reported the synthesis of pyrazolo[3,4-b]pyridine derivatives, which share structural similarities with piperidines. These compounds exhibit moderate antimicrobial activity against strains such as Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Aspergillus fumigatus .
properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(10-2-6-16-7-3-10)14-5-1-12-11(9-14)4-8-17-12/h4,8,10H,1-3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXOAUAVDMSJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)



![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2634241.png)

![2-(2-Chloro-6-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2634243.png)





![4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2634254.png)
![N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2634255.png)